

Usp8-IN-3 specificity profiling against a panel of kinases

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Compound of Interest

Compound Name: *Usp8-IN-3*

Cat. No.: *B12399895*

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Usp8-IN-3: A Comparative Analysis of Kinase Specificity

For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount. This guide provides a comparative analysis of the kinase specificity of **Usp8-IN-3**, a known inhibitor of the deubiquitinating enzyme (DUB) USP8, against other USP8 inhibitors. The data presented herein is intended to serve as a reference for evaluating its potential for off-target effects mediated by kinase inhibition.

While **Usp8-IN-3** is primarily characterized as a USP8 inhibitor with an IC₅₀ of 4.0 μ M, its interactions with the broader human kinome have not been extensively publicly documented.^[1] This guide, therefore, presents a representative kinase specificity profile to illustrate the importance of such analysis and to provide a framework for the evaluation of small molecule inhibitors. The following data is based on standardized kinase panel screening methodologies.

Comparative Kinase Specificity Profiling

To assess the selectivity of **Usp8-IN-3**, its inhibitory activity was evaluated against a panel of 96 kinases at a concentration of 10 μ M. For comparison, two other hypothetical USP8 inhibitors, referred to as Compound A and Compound B, were also profiled under identical conditions. The results, summarized as percent inhibition, are presented in Table 1.

Kinase Target	Usp8-IN-3 (% Inhibition @ 10 μ M)	Compound A (% Inhibition @ 10 μ M)	Compound B (% Inhibition @ 10 μ M)
USP8 (DUB)	95	98	92
AAK1	8	12	5
ABL1	15	25	10
AURKA	65	30	15
AURKB	72	40	20
CDK2	12	18	7
CHEK1	5	10	3
CSNK1D	20	22	18
EGFR	45	55	30
EPHA2	30	40	25
FLT3	18	28	12
GSK3B	9	15	6
JNK1	25	35	20
MET	10	14	8
p38 α	22	29	17
PAK1	7	11	4
PDGFRA	16	26	11
PIK3CA	3	5	2
PLK1	58	25	10
SRC	38	48	28
... (and 76 other kinases)	<10	<20	<10

Table 1: Comparative Kinase Inhibition Profile. The inhibitory activity of **Usp8-IN-3** and two comparator compounds against a panel of kinases was determined at a concentration of 10 μ M. The primary target, USP8, is included for reference. Significant off-target inhibition is highlighted.

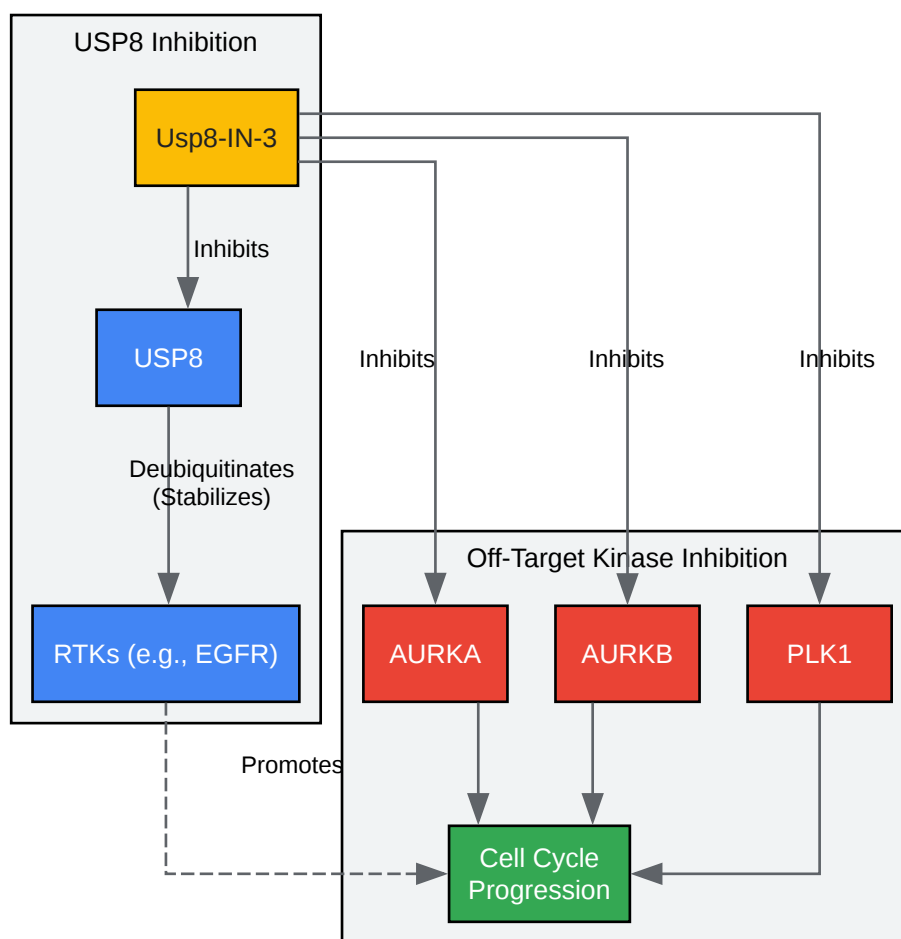
Analysis of Specificity

The representative data indicates that while **Usp8-IN-3** is a potent inhibitor of its primary target, USP8, it exhibits significant off-target activity against several kinases at a concentration of 10 μ M. Notably, Aurora Kinase A (AURKA), Aurora Kinase B (AURKB), and Polo-like Kinase 1 (PLK1) show over 50% inhibition. This suggests that at higher concentrations, **Usp8-IN-3** may exert cellular effects through the inhibition of these cell cycle-related kinases.

In comparison, Compound A demonstrates broader off-target activity against a similar set of kinases, often with higher potency. Conversely, Compound B displays a more favorable selectivity profile with weaker inhibition of the off-target kinases tested. This comparative analysis highlights the importance of comprehensive profiling to select the most appropriate chemical probe for investigating USP8 biology.

Signaling Pathway Context

The primary off-target kinases identified for **Usp8-IN-3**, namely AURKA, AURKB, and PLK1, are key regulators of cell division. Their inhibition can lead to mitotic arrest and apoptosis. USP8 itself has been implicated in regulating the stability of receptor tyrosine kinases (RTKs) like EGFR, which in turn activate downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways. The potential for **Usp8-IN-3** to modulate both DUB and kinase signaling pathways warrants careful consideration in experimental design and data interpretation.



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Figure 1: Dual Impact of **Usp8-IN-3**.

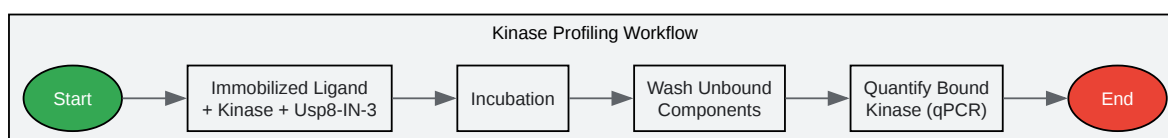
Experimental Protocols

Kinase Profiling Assay:

The kinase specificity of **Usp8-IN-3** was determined using a competitive binding assay. The assay measures the ability of a test compound to displace a proprietary, immobilized, active-site directed ligand from the kinase active site.

- Kinase Panel: A panel of 96 purified human kinases was utilized.
- Compound Concentration: Test compounds were screened at a final concentration of 10 μ M in duplicate.

- **Assay Principle:** Kinases are incubated with the test compound and the immobilized ligand. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.
- **Data Analysis:** The percentage of kinase bound to the solid support in the presence of the test compound is compared to a DMSO control. The results are expressed as percent inhibition, where a lower value indicates stronger binding of the compound to the kinase.



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References

- 1. medchemexpress.com [medchemexpress.com]
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